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molecular formula C14H23NO2 B8801034 N-(2-Phenylethyl)aminoacetaldehyde diethyl acetal CAS No. 94508-09-5

N-(2-Phenylethyl)aminoacetaldehyde diethyl acetal

Cat. No. B8801034
M. Wt: 237.34 g/mol
InChI Key: IZISGBNIQIHBHI-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-1, 2,2-diethoxyethanamine (5.82 ml, 40 mmol) was reacted with (2-bromoethyl)benzene (2.70 ml, 20 mmol) and the obtained residue was purified by Büch silica gel column chromatography (chloroform only) to obtain the title compound (4.45 g, 94%).
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].Br[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by Büch silica gel column chromatography (chloroform only)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCCC1=CC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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